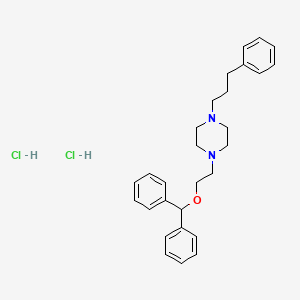

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;dihydrochloride

概要

説明

GBR 12935 ジヒドロクロリドは、ドーパミン再取り込みの強力かつ選択的な阻害剤として知られるピペラジン誘導体です。 当初、ドーパミン輸送体タンパク質を選択的に標識することによって脳内のドーパミン作動性ニューロンの分布をマッピングするために、放射性標識された形で開発されました 。 この化合物は、パーキンソン病と脳内のドーパミン経路の研究において重要な意味を持っています 。

準備方法

GBR 12935 ジヒドロクロリドの合成は、ピペラジンコアの調製から始まる複数の手順を伴います。合成経路には、一般的に以下のような手順が含まれます。

ピペラジンコアの形成: ピペラジンコアは、エチレンジアミンを適切なアルキル化剤と反応させることで合成されます。

ジフェニルメトキシ基の付加: ジフェニルメトキシ基は、求核置換反応によって導入されます。

フェニルプロピル基の導入: フェニルプロピル基は、フリーデル・クラフツアルキル化反応によって付加されます。

ジヒドロクロリド塩の形成: 最終生成物は、溶解度と安定性を高めるためにジヒドロクロリド塩の形に変換されます.

GBR 12935 ジヒドロクロリドの工業的製造方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。

化学反応の分析

GBR 12935 ジヒドロクロリドは、いくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、ピペラジンコアに付加された官能基を修飾することができます。

置換: 求核置換反応は、ジフェニルメトキシ基またはフェニルプロピル基で起こります。

加水分解: この化合物は、特に酸性または塩基性条件下で加水分解を受ける可能性があり、ピペラジンコアの分解につながります.

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

GBR 12935 ジヒドロクロリドは、幅広い科学研究に用いられています。

化学: ドーパミン再取り込み阻害剤を扱う研究における基準化合物として使用されます。

生物学: この化合物は、ドーパミン作動性ニューロンとドーパミン輸送体タンパク質の研究に用いられます。

医学: GBR 12935 ジヒドロクロリドは、パーキンソン病やその他の神経疾患を研究するための動物モデルで使用されます。

科学的研究の応用

Chemical Structure and Mechanism of Action

The compound features a piperazine core with specific substitutions that enhance its biological activity. It acts primarily by binding to the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft. This mechanism leads to increased extracellular dopamine levels, which is critical for various neuropsychiatric conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Key Characteristics:

- Chemical Formula : C28H36Cl2N2O

- Dissociation Constant (KD) : Approximately 5.5 nM in rat striatal membranes, indicating high affinity for DAT.

- Biological Activity : Potent dopamine uptake inhibition.

Scientific Research Applications

The applications of GBR 12935 dihydrochloride in scientific research are diverse and impactful:

- Neuroscience Research : Its primary application lies in studying dopaminergic systems, particularly in understanding dopamine's role in mood regulation and behavior. Researchers utilize this compound to explore its effects on locomotor activity and reinforcement behaviors in animal models .

- Pharmacological Studies : The compound is employed to investigate potential treatments for conditions linked to dopaminergic dysfunction. Studies have shown that it may also affect serotonin and norepinephrine pathways, suggesting a broader impact on neurotransmitter systems beyond dopamine .

- Behavioral Studies : GBR 12935 dihydrochloride has been used in experiments assessing its influence on drug-seeking behavior and addiction models, providing insights into the mechanisms underlying substance use disorders .

Case Studies and Research Findings

Various studies have highlighted the efficacy of GBR 12935 dihydrochloride in different experimental setups:

- Dopamine Transporter Binding Studies : Research has demonstrated that GBR 12935 exhibits a high binding affinity to the DAT, significantly reducing dopamine reuptake in vitro. This property makes it a valuable tool for studying the dynamics of dopaminergic signaling .

- Behavioral Impact Assessments : In rodent models, administration of GBR 12935 has been associated with increased locomotor activity and altered reinforcement behaviors, providing evidence for its role in modulating dopaminergic pathways related to motivation and reward .

- Potential Therapeutic Uses : Investigations into the therapeutic potential of GBR 12935 suggest its applicability in treating neuropsychiatric disorders characterized by dopamine deficiency. However, further studies are required to establish long-term safety and efficacy profiles .

作用機序

GBR 12935 ジヒドロクロリドは、ドーパミン輸送体を選択的に阻害することによって効果を発揮し、その結果、ドーパミンがシナプス前ニューロンへの再取り込みを防ぎます。これにより、細胞外ドーパミンレベルが上昇し、ドーパミン作動性シグナル伝達が強化されます。この化合物は、ドーパミン輸送体に高親和性で結合し、再取り込みプロセスを阻害します。 他の神経伝達物質輸送体とも相互作用しますが、親和性は低くなります 。

6. 類似の化合物との比較

GBR 12935 ジヒドロクロリドは、ドーパミン再取り込み阻害剤としての高い選択性と効力により、ユニークです。類似の化合物には、以下のようなものがあります。

バノキセリン: 神経学的調査で同様の用途を持つ別の強力なドーパミン再取り込み阻害剤。

GBR 12783: 化学構造と結合特性がわずかに異なる関連化合物。

GBR 13069: ドーパミン輸送体機能の研究に使用されることで知られています。

GBR 13098: ドーパミン作動性系の研究に使用される別のアナログ.

これらの化合物は、作用機序は似ていますが、結合親和性、選択性、および研究における特定の用途が異なります。

類似化合物との比較

GBR 12935 dihydrochloride is unique due to its high selectivity and potency as a dopamine reuptake inhibitor. Similar compounds include:

Vanoxerine: Another potent dopamine reuptake inhibitor with similar applications in neurological research.

GBR 12783: A related compound with slightly different chemical structure and binding properties.

GBR 13069: Known for its use in studying dopamine transporter functions.

GBR 13098: Another analog used in research on dopaminergic systems.

These compounds share similar mechanisms of action but differ in their binding affinities, selectivity, and specific applications in research.

生物活性

Hexyl decanoate is an ester compound with the molecular formula C16H32O2. It is primarily known for its role in the fragrance industry and as a potential pheromone in certain bee species. Recent studies have begun to explore its biological activities, including antimicrobial properties and effects on cellular processes.

- Molecular Structure : Hexyl decanoate is an ester formed from hexanol and decanoic acid.

- Physical State : It is typically a colorless liquid with a fruity odor.

Antimicrobial Properties

Research has indicated that hexyl decanoate exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of specific bacteria and fungi, suggesting its potential use in food preservation and as a natural antimicrobial agent .

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Pheromonal Activity

Hexyl decanoate has been identified as a trail pheromone in stingless bees (Trigona recursa). This compound is secreted by the bees and plays a crucial role in recruiting other bees to food sources. The behavioral study demonstrated that hexyl decanoate significantly enhances trail-following behavior among recruited bees .

- Antimicrobial Mechanism : The exact mechanism through which hexyl decanoate exerts its antimicrobial effects is not fully understood. However, it is hypothesized that the compound disrupts microbial cell membranes, leading to cell lysis and death .

- Pheromone Signaling : In bees, hexyl decanoate acts by binding to specific receptors that trigger behavioral responses related to foraging and recruitment .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of hexyl decanoate against foodborne pathogens. The findings revealed that at concentrations of 100 mg/mL, hexyl decanoate could inhibit the growth of several significant pathogens, demonstrating its potential as a natural preservative .

Pheromonal Behavior in Bees

In a behavioral study conducted on Trigona recursa, researchers observed that hexyl decanoate significantly influenced the trail-following behavior of bees. The study concluded that this compound could be utilized in developing synthetic pheromones for enhancing pollination efficiency in agricultural practices .

特性

CAS番号 |

67469-81-2 |

|---|---|

分子式 |

C28H35ClN2O |

分子量 |

451.0 g/mol |

IUPAC名 |

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride |

InChI |

InChI=1S/C28H34N2O.ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;/h1-9,11-12,14-17,28H,10,13,18-24H2;1H |

InChIキー |

YMGXBGVMAOTRFZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |

正規SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GBR-12935; GBR 12935; GBR12935. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。